molecular formula C6H12O6 B2493109 Non-gmo-galactose CAS No. 2595-98-4; 59-23-4

Non-gmo-galactose

Cat. No.: B2493109
CAS No.: 2595-98-4; 59-23-4
M. Wt: 180.156
InChI Key: WQZGKKKJIJFFOK-ZVGIEJTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Non-gmo-galactose is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2595-98-4; 59-23-4

Molecular Formula

C6H12O6

Molecular Weight

180.156

IUPAC Name

(4R,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4+,5?,6?/m0/s1

InChI Key

WQZGKKKJIJFFOK-ZVGIEJTISA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

solubility

not available

Origin of Product

United States

Significance of Galactose As a Fundamental Monosaccharide in Biological Systems

Galactose is a vital carbohydrate that contributes to energy production and serves as a precursor for the synthesis of various essential molecules in the human body. nih.govgeeksforgeeks.org It is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group, and it exists in both open-chain and cyclic forms. numberanalytics.combyjus.com While it can be used as an energy source, its roles extend far beyond simple fuel for cells. researchgate.net

A primary function of galactose is its role as a building block for more complex molecules. byjus.com When linked with glucose, it forms the disaccharide lactose (B1674315), the primary sugar found in milk and a crucial source of energy for infants. numberanalytics.comfiveable.me Beyond its role in lactose, galactose is an essential component of glycoproteins and glycolipids, which are integral to cell membranes. numberanalytics.compw.live These molecules are vital for a variety of cellular functions, including cell-to-cell communication, adhesion, and immune responses. numberanalytics.compw.live For instance, galactose is a component of the antigens on red blood cells that determine the ABO blood group system. vedantu.com

The metabolism of galactose is primarily carried out through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate. numberanalytics.comwikipedia.org This product can then be isomerized to glucose-6-phosphate, which can enter glycolysis to produce ATP, the main energy currency of the cell. youtube.compatsnap.com The key enzymes in the Leloir pathway are galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.orgnih.gov The proper functioning of this pathway is critical, as the accumulation of galactose and its metabolites can be toxic to cells. patsnap.comontosight.ai

Key Research Findings on Galactose Metabolism:

EnzymeFunction in Leloir Pathway
Galactokinase (GALK) Phosphorylates α-D-galactose to galactose-1-phosphate. patsnap.comwikipedia.org
Galactose-1-Phosphate Uridylyltransferase (GALT) Transfers a UMP group from UDP-glucose to galactose-1-phosphate to form UDP-galactose. patsnap.comwikipedia.org
UDP-galactose 4'-epimerase (GALE) Interconverts UDP-galactose and UDP-glucose. wikipedia.orgwikipedia.org

This table summarizes the primary enzymes involved in the Leloir pathway for galactose metabolism.

Historical Perspectives and Foundational Discoveries in Galactose Research

Endogenous Synthesis of Galactose in Diverse Organisms

The ability to synthesize galactose is a conserved trait across many organisms, highlighting its fundamental importance. This endogenous production ensures a steady supply for cellular needs, even in the absence of dietary intake.

Interconversion Pathways with Other Hexoses

The primary route for endogenous galactose synthesis involves the interconversion of other hexoses, most notably glucose. wikipedia.orgmacmillanusa.com This process is crucial for maintaining a balance of these essential sugars for various metabolic functions. The key pathway governing this interconversion is the Leloir pathway. wikipedia.orgwikipedia.org In this pathway, UDP-glucose is converted to UDP-galactose by the enzyme UDP-galactose 4'-epimerase (GALE). wikipedia.orgwikipedia.org This reversible reaction allows for the synthesis of galactose from glucose when cellular demands for galactose are high, such as for the production of glycoproteins and glycolipids. wikipedia.orgpatsnap.com

The interconversion is not limited to glucose. In some organisms and specific metabolic contexts, other hexoses like mannose can also be converted to galactose, although this is less common. macmillanusa.comportlandpress.com These conversions are facilitated by a class of enzymes known as epimerases, which alter the stereochemistry at a single carbon atom. macmillanusa.com

De Novo Biosynthesis Routes and Precursor Utilization

Beyond the interconversion from other hexoses, galactose can also be synthesized "de novo," meaning from simpler precursor molecules. nih.govgalactosemia.com This process, also referred to as hexoneogenesis, can utilize non-carbohydrate precursors like glycerol (B35011) or certain amino acids. drugbank.com Studies in humans have shown that a significant portion of the body's galactose can be synthesized through this route. nih.govlenus.ienih.gov For instance, research has indicated that the rate of endogenous galactose synthesis can range from 0.53 to 1.05 mg/kg per hour in healthy individuals. nih.gov This de novo synthesis is particularly important in situations of prolonged fasting or on a galactose-restricted diet to ensure the availability of this crucial sugar for cellular functions. galactosemia.com

Enzymatic Strategies for Galactose Derivative Synthesis

The utility of galactose extends beyond its basic form. Cells employ a variety of enzymatic strategies to create a diverse array of galactose derivatives, which are essential for numerous biological functions. nih.govdntb.gov.ua

Isomerization and Epimerization Reactions Catalyzed by Specific Enzymes

Isomerization and epimerization are key enzymatic strategies to modify the structure of galactose and produce other rare sugars. kyoto-u.ac.jpacs.org Isomerases can convert galactose into its keto-isomer, tagatose, a low-calorie sweetener. researchgate.netacs.org This reaction can be catalyzed by enzymes like L-arabinose isomerase. nih.gov Epimerases, on the other hand, can alter the stereochemistry at specific carbon atoms. For example, UDP-galactose 4'-epimerase, a crucial enzyme in the Leloir pathway, interconverts UDP-galactose and UDP-glucose. wikipedia.orgbiologynotesonline.com These enzymatic modifications expand the repertoire of available monosaccharides for various cellular needs.

Transgalactosylation Processes in Oligosaccharide Formation

Transgalactosylation is a vital process for the synthesis of oligosaccharides, which are short chains of sugar molecules. In this process, a galactose unit is transferred from a donor molecule, such as lactose, to an acceptor molecule. mpg.descientificwebjournals.com This reaction is catalyzed by enzymes called β-galactosidases. researchgate.netpan.olsztyn.pl The acceptor molecule can be another sugar, leading to the formation of various galactooligosaccharides (GOS). nih.govnih.gov These GOS have diverse biological roles. The process involves the formation of a covalent galactosyl-enzyme intermediate, which is then transferred to an acceptor molecule. mpg.de

Phosphorylation-Dephosphorylation Cascades in Biosynthetic Pathways

Phosphorylation and dephosphorylation are fundamental regulatory mechanisms in many metabolic pathways, including those involving galactose. nih.gov In the initial step of the Leloir pathway, galactose is phosphorylated by the enzyme galactokinase to form galactose-1-phosphate. microbenotes.comthemedicalbiochemistrypage.org This phosphorylation traps galactose inside the cell and activates it for further metabolic reactions. microbenotes.com Subsequently, a series of enzymatic reactions, including the action of galactose-1-phosphate uridylyltransferase, converts galactose-1-phosphate to UDP-galactose. wikipedia.orgnih.gov

Galactose Metabolic Pathways and Cellular Energetics

The Leloir Pathway: Canonical Catabolism of Galactose

Table 1: Key Enzymes of the Leloir Pathway

EnzymeGene NameFunctionSubstrate(s)Product(s)
Galactose Mutarotase (B13386317)GALMInterconverts β-D-galactose and α-D-galactoseβ-D-galactoseα-D-galactose
GalactokinaseGALK1Phosphorylates α-D-galactoseα-D-galactose, ATPGalactose-1-phosphate, ADP
Galactose-1-phosphate UridyltransferaseGALTTransfers a UMP group from UDP-glucose to galactose-1-phosphateGalactose-1-phosphate, UDP-glucoseUDP-galactose, Glucose-1-phosphate
UDP-galactose 4-EpimeraseGALEInterconverts UDP-galactose and UDP-glucoseUDP-galactoseUDP-glucose

The first step in the Leloir pathway is catalyzed by Galactose Mutarotase (GALM), also known as aldose 1-epimerase. eyewiki.orgwikipedia.org Galactose exists in two anomeric forms, α-D-galactose and β-D-galactose. themedicalbiochemistrypage.org The subsequent enzyme in the pathway, Galactokinase, is specific for the α-anomer. themedicalbiochemistrypage.org GALM facilitates the rapid interconversion between the β- and α-forms, ensuring a sufficient supply of α-D-galactose for the next step of metabolism. wikipedia.orguniprot.org This enzymatic reaction is crucial for initiating the entry of galactose into the Leloir pathway. wikipedia.orgnih.gov The catalytic mechanism involves key amino acid residues, such as glutamate (B1630785) and histidine, which act as an acid/base pair to facilitate the rearrangement of the hydroxyl group at the anomeric carbon. nih.govresearchgate.net

Galactokinase (GALK) catalyzes the second, and first committed, step of the Leloir pathway. wikipedia.orgcreative-enzymes.com It facilitates the phosphorylation of α-D-galactose to galactose-1-phosphate, using a molecule of ATP as the phosphate (B84403) donor. wikipedia.orgbiologynotesonline.com This reaction is essentially irreversible and serves to "trap" galactose within the cell, preventing its exit and committing it to further metabolism. mdpi.com GALK belongs to the GHMP superfamily of kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. wikipedia.orgcreative-enzymes.com While human GALK is highly specific for galactose, galactokinases from other species can exhibit a broader substrate specificity, phosphorylating analogs like 2-deoxy-D-galactose. wikipedia.orgresearchgate.net

The third enzyme, Galactose-1-phosphate Uridyltransferase (GALT), is central to the pathway. It catalyzes the reversible transfer of a uridyl monophosphate (UMP) group from UDP-glucose to galactose-1-phosphate. wikipedia.org This reaction yields UDP-galactose and glucose-1-phosphate. The mechanism is a "ping-pong" type, where the enzyme first reacts with UDP-glucose to form a covalent uridylylated enzyme intermediate (E-His-UMP), releasing glucose-1-phosphate. oup.com In the second step, this intermediate reacts with galactose-1-phosphate to produce UDP-galactose and regenerate the original enzyme. oup.com This transfer reaction effectively exchanges a galactose-phosphate for a glucose-phosphate, linking the metabolism of the two sugars. medlineplus.gov

The final enzyme of the Leloir pathway is UDP-galactose 4-epimerase (GALE). nih.govwikipedia.org GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose by inverting the stereochemistry at the 4'-hydroxyl group. wikipedia.orgmedlineplus.gov This reaction is vital for two main reasons. Firstly, it regenerates the UDP-glucose consumed by GALT, allowing the pathway to continue processing galactose. wikipedia.orgwikipedia.org Secondly, it provides a mechanism for the de novo synthesis of UDP-galactose from glucose when dietary galactose is not available. nih.gov UDP-galactose is an essential precursor for the biosynthesis of glycoproteins and glycolipids. medlineplus.govmedlineplus.gov In humans, GALE also interconverts UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine, further highlighting its central role in nucleotide sugar metabolism. nih.govnih.gov

Galactose-1-phosphate Uridyltransferase (GALT) Mechanisms and Uridyl Transfer

Alternative Galactose Metabolic Routes in Specific Cellular Contexts

While the Leloir pathway is the primary route for galactose catabolism, alternative pathways can become active, particularly under conditions of high galactose concentration or when there is a deficiency in one of the Leloir pathway enzymes. themedicalbiochemistrypage.orgresearchgate.net

The polyol pathway, also known as the sorbitol pathway, represents a significant alternative route for galactose metabolism. aao.orgpixorize.com This pathway is initiated by the enzyme aldose reductase. aao.orgoup.com In the presence of high levels of galactose, aldose reductase uses NADPH as a cofactor to reduce galactose to its corresponding sugar alcohol, galactitol (also known as dulcitol). aao.orgyoutube.com

Unlike sorbitol (derived from glucose), galactitol is a poor substrate for the next enzyme in the pathway, sorbitol dehydrogenase, and therefore tends to accumulate within cells. aao.orgyoutube.com This accumulation can lead to osmotic stress, drawing water into the cell and causing swelling and potential damage. eyewiki.orgmdpi.com The activity of aldose reductase on galactose is particularly relevant in tissues like the lens of the eye, where the enzyme is present and galactitol accumulation is linked to cataract formation. eyewiki.orgresearchgate.net The increased activity of this pathway also consumes NADPH, which can disrupt the cellular redox balance and deplete stores of the antioxidant glutathione. mdpi.comnih.gov

Table 2: Alternative Galactose Metabolism via the Polyol Pathway

EnzymeReactionSubstrate(s)Product(s)Significance
Aldose ReductaseReductionGalactose, NADPHGalactitol, NADP+Active in high galactose states; product accumulation causes osmotic stress. aao.orgyoutube.comoup.com

Polyol Pathway and Aldose Reductase Activity

Metabolic Flux Analysis and Homeostatic Regulation of Galactose Metabolites

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of cellular physiology. frontiersin.org This approach has been instrumental in understanding the regulation of galactose metabolism and its integration with other metabolic networks.

Interconnection of UDP-Glucose and UDP-Galactose Pools

The pools of UDP-glucose and UDP-galactose are intricately connected and their balance is crucial for cellular function. plos.org This interconnection is primarily maintained by the enzyme UDP-galactose 4'-epimerase (GALE), which catalyzes the reversible conversion of UDP-galactose to UDP-glucose. nih.govsketchy.com

The de novo synthesis of UDP-galactose relies on the availability of UDP-glucose. researchgate.net In the Leloir pathway, galactose-1-phosphate is converted to UDP-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT), a reaction that consumes one molecule of UDP-glucose and produces one molecule of glucose-1-phosphate. liberty.edu This glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis or be used to regenerate UDP-glucose via the action of phosphoglucomutase and UDP-glucose pyrophosphorylase (UGP). plos.orgresearchgate.net

The homeostatic regulation of these nucleotide sugar pools is critical. UDP-galactose is an essential precursor for the synthesis of various glycoconjugates, including glycoproteins and glycolipids. ru.nl Therefore, maintaining an adequate supply of UDP-galactose is vital for proper cellular function. The reversible nature of the GALE-catalyzed reaction allows the cell to interconvert UDP-glucose and UDP-galactose, thereby adapting to the changing metabolic needs for these two essential building blocks. plos.org In some organisms, the expression of genes involved in UDP-galactose synthesis, such as UGP2 and phosphoglucomutase, is upregulated in response to an increased demand for lactose (B1674315) synthesis, highlighting the transcriptional control over these interconnected pools. physiology.org

Impact of Galactose Metabolism on Cellular Bioenergetic States

The metabolism of galactose has a significant impact on the cell's bioenergetic state, primarily by influencing the balance between glycolysis and oxidative phosphorylation. nih.govplos.org When cells utilize galactose as a primary carbon source instead of glucose, there is a notable shift towards a more oxidative metabolic profile. plos.org

The glycolytic breakdown of galactose to pyruvate (B1213749) yields no net ATP, in contrast to the two net ATP molecules produced from glucose. nih.govplos.org This lack of ATP production from glycolysis forces cells to rely more heavily on mitochondrial oxidative phosphorylation (OXPHOS) to meet their energy demands. nih.govnih.gov This increased reliance on OXPHOS is evidenced by a higher oxygen consumption rate in cells grown in galactose-containing media compared to those grown in glucose. nih.govplos.org

This metabolic shift has several consequences for the cell:

Increased Mitochondrial Activity: The demand for ATP production through OXPHOS leads to increased activity of the mitochondrial respiratory chain. plos.org

Sensitivity to Mitochondrial Toxins: The heightened dependence on mitochondria makes cells more susceptible to toxins that inhibit respiratory chain function. nih.govplos.org

Altered Redox State: The increased flux through the electron transport chain can impact the cellular redox state, potentially leading to changes in the production of reactive oxygen species (ROS). eiu.edu

Metabolic flux analysis has shown that in some organisms, the presence of galactose can lead to an amplification of the pentose (B10789219) phosphate (PP) pathway activity. nih.gov The PP pathway is a major source of NADPH, a crucial reductant for biosynthetic reactions and for combating oxidative stress. The co-metabolism of galactose and other substrates, like ethanol, can further modulate metabolic fluxes, for instance by increasing the flow of acetyl-CoA into the TCA cycle. nih.gov

The regulation of galactose metabolism is also intertwined with cellular energy sensing. In yeast, for example, the presence of glucose represses the genes required for galactose utilization. plos.org Only when glucose is depleted do cells switch to metabolizing galactose, a transition that can be influenced by the cellular energy state. plos.orgresearchgate.net

Table 2: Comparison of Bioenergetic Outcomes from Glucose vs. Galactose Metabolism

FeatureGlucose MetabolismGalactose Metabolism
Net ATP from Glycolysis2 ATP0 ATP nih.govplos.org
Primary ATP SourceGlycolysis and Oxidative PhosphorylationOxidative Phosphorylation nih.govplos.org
Oxygen Consumption RateLowerHigher nih.govplos.org
Lactate ProductionHigherLower nih.gov

This table provides a comparative overview of the key bioenergetic differences between glucose and galactose metabolism.

Galactose in Glycoconjugate Biosynthesis and Biological Functions

Glycosaminoglycan and Proteoglycan Galactosylation Processes (e.g., Keratan (B14152107) Sulfate)

Proteoglycans are a major component of the extracellular matrix, consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. GAGs are long, linear polysaccharides made of repeating disaccharide units. The incorporation of galactose is fundamental to the structure of both the linkage region that connects most GAGs to their core proteins and to the repeating backbone of specific GAGs like keratan sulfate (B86663).

A majority of GAG chains, including chondroitin (B13769445) sulfate, dermatan sulfate, and heparan sulfate, are attached to a serine residue on the core protein via a common tetrasaccharide linker region. The synthesis of this linker is a critical initiating event and is highly dependent on galactose. Following the initial attachment of a xylose residue to the serine, two consecutive galactose residues are added. The first is transferred by β-1,4-galactosyltransferase 7 (β4GalT7), and the second by β-1,3-galactosyltransferase 6 (B3GALT6). This creates the core structure Xylose-Galactose-Galactose, which is then completed by the addition of a glucuronic acid, forming the full linker: GlcAβ1-3Galβ1-3Galβ1-4Xyl-Ser. This linker serves as the primer for the polymerization of the specific GAG chain.

Keratan sulfate (KS) is a unique GAG that does not utilize this common linker region and is distinct in its composition. The repeating disaccharide unit of KS is composed of N-acetylglucosamine (GlcNAc) and galactose ([Galβ1-4GlcNAcβ1-3]n). Therefore, the biosynthesis of the KS polymer itself is a process of galactosylation, involving the sequential and alternating addition of galactose and GlcNAc by specific glycosyltransferases, such as β-1,4-galactosyltransferase-1 (B4GalT1).

There are different types of keratan sulfate, classified by their linkage to the core protein. Keratan sulfate I (KS I), found predominantly in the cornea, is N-linked to an asparagine residue, while keratan sulfate II (KS II), found in cartilage, is O-linked to a serine or threonine residue. In both cases, the elongation of the characteristic poly-N-acetyllactosamine chain is driven by the activity of galactosyltransferases. Furthermore, the galactose residues within the KS chain can undergo sulfation, typically at the 6-position, a modification catalyzed by enzymes like keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST). This sulfation adds to the high negative charge of the molecule, which is crucial for its biological functions, such as maintaining tissue hydration and transparency in the cornea.

Table 3: Role of Galactose in Glycosaminoglycan (GAG) Biosynthesis

GAG ComponentBiosynthetic ProcessKey Galactose-Related Enzyme(s)Structure/Linkage
Common GAG Linker Region Sequential addition of two galactose residues to a xylose primer.β-1,4-galactosyltransferase 7 (β4GalT7), β-1,3-galactosyltransferase 6 (B3GALT6)GlcAβ1-3Gal β1-3Gal β1-4Xyl-Ser
Keratan Sulfate (KS) Polymer Polymerization of repeating galactose and GlcNAc units.β-1,4-galactosyltransferase (e.g., B4GALT1)[-Gal β1-4GlcNAcβ1-3-]n
Keratan Sulfate (KS) Sulfation Addition of sulfate groups to the galactose residues within the chain.Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST)Gal(6S) β1-4GlcNAc

The process of galactosylation is thus central to the formation of proteoglycans, dictating the fundamental structure of the GAG-protein linkage and the composition of specific GAG chains like keratan sulfate, which are essential for tissue organization and function.

Functional Implications of Galactosylated Biomolecules

Modulation of Intracellular Signaling Pathways

Galactose and its metabolites play a significant role in modulating various intracellular signaling pathways, extending their influence beyond simple energy provision and structural roles. The activated form of galactose, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), is a key player in these processes, acting as a substrate for glycosylation reactions that are fundamental to cell signaling. ontosight.aipatsnap.com Furthermore, galactose itself can influence signaling cascades, particularly in the context of cellular stress and nutrient sensing.

One of the well-studied examples of galactose-mediated signaling is in the yeast Saccharomyces cerevisiae. The GAL signaling pathway in yeast is a classic model for gene regulation in response to a specific nutrient. researchgate.net In the absence of glucose and the presence of galactose, a signaling cascade is initiated that leads to the expression of genes required for galactose metabolism. pnas.org This pathway involves the sensor protein Gal3p, which, upon binding to intracellular galactose and ATP, interacts with the repressor protein Gal80p. oup.comresearchgate.net This interaction relieves the inhibition of the transcriptional activator Gal4p, allowing it to induce the expression of GAL genes. pnas.orgoup.com Interestingly, the galactokinase Gal1p, which catalyzes the first step of galactose metabolism, also participates in signaling by reporting on the metabolic flux. researchgate.net

The influence of galactose on signaling is not limited to yeast. In mammalian cells, galactose metabolism is intricately linked to signaling pathways that govern cell growth, differentiation, and survival. Glycosylation, which relies on UDP-galactose, is a critical post-translational modification that attaches sugar moieties to proteins and lipids, forming glycoconjugates. researchgate.netnih.gov These glycoconjugates, including glycoproteins and glycolipids, are integral components of cell membranes and the extracellular matrix, where they participate in cell-cell recognition, adhesion, and signaling. nih.govnumberanalytics.com

For instance, the sulfation of galactose residues within glycoconjugates can alter their binding affinities for partner molecules, thereby modulating signaling pathways that regulate cellular adhesion and recognition. nih.gov Such modifications can influence cell-cell and cell-extracellular matrix interactions and even play a role in processes like tumor metastasis. nih.gov

Furthermore, recent research has highlighted the role of galactose in cellular responses to stress. In hypoglycemic conditions, a trace amount of galactose can support the maturation of glycoproteins, such as growth factor receptors. nih.gov This allows for the activation of their downstream intracellular signaling pathways, thereby preventing cell death induced by endoplasmic reticulum stress. nih.gov This finding suggests an important role for galactose in cell survival during periods of nutrient limitation. nih.gov

The nucleotide sugar UDP-galactose has also been identified as an extracellular signaling molecule. nih.gov It can be released from cells and act as an agonist for the P2Y14 receptor, a G protein-coupled receptor involved in the immune system. nih.govmedchemexpress.com This discovery points to a broader role for galactose derivatives in intercellular communication.

The interplay between galactose metabolism and intracellular signaling is complex. The availability of galactose can influence the cellular pool of UDP-galactose, which in turn affects the extent and nature of glycosylation. nih.gov Alterations in glycosylation can have profound effects on the function of signaling receptors and other cell surface molecules, thereby impacting a wide range of cellular processes. ontosight.ai For example, defects in the enzyme UDP-galactose 4'-epimerase (GALE), which interconverts UDP-galactose and UDP-glucose, lead to significant changes in the cell-surface glycome and can impact signaling pathways, such as those involved in apoptosis. nih.gov

Interactive Data Table: Key Proteins in Galactose-Modulated Signaling

ProteinOrganismFunction in Galactose Signaling
Gal3p Saccharomyces cerevisiaeIntracellular galactose sensor; binds galactose and ATP to initiate the GAL gene expression cascade. oup.comresearchgate.net
Gal80p Saccharomyces cerevisiaeTranscriptional repressor; its inhibition by the Gal3p-galactose complex allows for GAL gene activation. pnas.orgoup.com
Gal4p Saccharomyces cerevisiaeTranscriptional activator; induces the expression of genes required for galactose metabolism. pnas.org
Gal1p Saccharomyces cerevisiaeGalactokinase; in addition to its metabolic role, it also functions as a flux sensor in the GAL pathway. researchgate.net
UDP-galactose 4'-epimerase (GALE) HumanInterconverts UDP-galactose and UDP-glucose; its function is critical for maintaining the proper glycome structure for cell signaling. nih.gov
P2Y14 Receptor HumanG protein-coupled receptor; activated by extracellular UDP-galactose, indicating a role in intercellular communication. nih.govmedchemexpress.com

Cellular Uptake and Transport Mechanisms of Galactose

Receptor-Mediated Internalization Processes

Receptor-mediated endocytosis is a primary pathway for galactose uptake, particularly when it is part of larger molecules like glycoproteins or nanoparticles. tandfonline.com This process begins with the binding of galactose-containing ligands to specific receptors on the cell surface, leading to the formation of vesicles that transport the cargo into the cell. tandfonline.com

Several galactose-specific receptors, also known as lectins, have been identified on various cell types. These receptors exhibit a high affinity for terminal galactose and N-acetylgalactosamine residues. ebi.ac.ukresearchgate.net

Key galactose-specific receptors include:

Asialoglycoprotein Receptor (ASGPR): Predominantly found on hepatocytes, ASGPR is a C-type lectin that plays a crucial role in clearing desialylated glycoproteins from circulation. researchgate.netglycoforum.gr.jp It recognizes terminal D-galactose or N-acetylgalactosamine residues. researchgate.net The interaction with ASGPR facilitates the internalization of ligands through clathrin-mediated endocytosis. tandfonline.comresearchgate.net

Macrophage Galactose-type Lectin (MGL): Expressed on macrophages and dendritic cells, MGL is a C-type lectin that binds to galactose and N-acetylgalactosamine. nih.govnih.govoup.com It is involved in both glycoprotein (B1211001) uptake and immune responses. nih.gov The murine MGL is a type II transmembrane glycoprotein. oup.com

Kupffer Cell Receptor: Located on Kupffer cells, the resident macrophages of the liver, this receptor also demonstrates specificity for galactose-exposing particles. portlandpress.com Studies have shown it binds to lactosylated low-density lipoprotein with high affinity. portlandpress.com

Lectin-galC1 (LGC1): Identified in Drosophila melanogaster, this galactose-specific C-type lectin is involved in modulating presynaptic function and neurotransmission. sdbonline.org

Research has shown that the galactose-specific receptors on liver macrophages are structurally distinct from those on hepatocytes, despite their similar binding specificity. nih.gov

Once a galactose-bearing ligand binds to its receptor, the complex is internalized through endocytosis. The two primary pathways for this process are clathrin-mediated endocytosis and caveolae/lipid raft-dependent endocytosis. nih.gov

Clathrin-Mediated Endocytosis (CME): This is a major and often dominant pathway for the uptake of galactose-ligand complexes, especially those involving the asialoglycoprotein receptor. tandfonline.comresearchgate.netnih.gov The process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that transport the receptor-ligand complex into the cell. nih.gov Some galactose-specific C-type lectins possess a cytoplasmic domain motif that facilitates their association with clathrin-coated vesicles. glycoforum.gr.jp

Caveolae/Lipid Raft-Dependent Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. dovepress.comnus.edu.sg This clathrin-independent mechanism serves as an alternative route for cellular entry. nih.govresearchgate.net Interestingly, the endocytic pathway can be influenced by the multivalency of the galactose ligand. For instance, an increase in galactose multivalency on nanoparticles can shift the uptake mechanism from being predominantly caveolae-mediated to clathrin-mediated. acs.orgfigshare.comresearchgate.net While some cargo internalized via caveolae can bypass lysosomes, others may still be targeted to late endosomes and lysosomes. researchgate.netmdpi.com

Characterization of Galactose-Specific Receptors

Monosaccharide Transporter Systems and Galactose Permeation

In its free form, galactose permeates the cell membrane with the help of specific monosaccharide transporter proteins. The two main families of these transporters are the sodium-dependent glucose cotransporters (SGLT) and the facilitative glucose transporters (GLUT). researchgate.netescholarship.org

Sodium-Glucose Cotransporter 1 (SGLT1): This transporter is a key player in the active transport of both glucose and galactose across the intestinal brush border membrane. lumenlearning.comnih.govlumenlearning.com SGLT1 utilizes the sodium gradient maintained by the Na+/K+-ATPase pump to move galactose into the enterocytes against its concentration gradient. nih.govquora.com It exhibits a high affinity for both glucose and galactose. escholarship.org

Glucose Transporter (GLUT) Family: These transporters facilitate the movement of monosaccharides down their concentration gradient. lumenlearning.comlibretexts.org Several GLUT isoforms are involved in galactose transport:

GLUT1: Mediates basal glucose transport and is also capable of transporting galactose. escholarship.org

GLUT2: Found in the basolateral membrane of enterocytes, it transports glucose, galactose, and fructose (B13574) out of the cell and into the bloodstream. lumenlearning.comnih.gov It is also responsible for the uptake of galactose into liver cells. lumenlearning.comlibretexts.org

GLUT5: While primarily a fructose transporter, it also facilitates the uptake of galactose into the liver. lumenlearning.comlumenlearning.com

GLUT8: This is a high-affinity glucose transporter that can be inhibited by galactose, suggesting it is a potential substrate. nih.gov

The process of phosphorylation within the cell, converting galactose to galactose-1-phosphate, helps maintain the concentration gradient necessary for continued transport through these facilitated diffusion systems. lumenlearning.comlumenlearning.comlibretexts.org

Impact of Galactose Multivalency on Cellular Interaction and Uptake Kinetics

The presentation of multiple galactose units on a single entity, known as multivalency, significantly influences how it interacts with and is taken up by cells. acs.orgfigshare.com This "glycoside clustering effect" enhances the binding affinity of carbohydrates to their receptors. conicet.gov.ar

Research on galactose-functionalized nanoparticles has revealed several key effects of multivalency: acs.orgfigshare.comresearchgate.net

Increased Cellular Interaction and Uptake: The kinetics of cellular interaction and the rate of uptake increase with a higher number of galactose molecules on a nanoparticle's surface. acs.orgfigshare.comresearchgate.net

Shift in Endocytosis Pathway: As the multivalency of galactose on nanoparticles increases, the primary mechanism of cellular uptake can shift from a lipid raft/caveolae-dependent pathway to a clathrin-mediated one. acs.orgfigshare.comresearchgate.net

Altered Subcellular Fate: Lower multivalency may allow nanoparticles to reside in the cytoplasm for longer periods, while higher multivalency can lead to increased trapping in endosomes/lysosomes and subsequent exocytosis. acs.orgfigshare.comresearchgate.net

These findings highlight that multivalency is a critical factor in designing galactose-targeted systems for applications like drug delivery, as it dictates the efficiency and the intracellular pathway of uptake. acs.orgfigshare.comresearchgate.net

Interactive Table: Galactose Transporter Characteristics

Transporter Transport Mechanism Substrates Key Locations
SGLT1 Active Cotransport (with Na+) Glucose, Galactose Small Intestine, Kidney
GLUT1 Facilitated Diffusion Glucose, Galactose Widely distributed
GLUT2 Facilitated Diffusion Glucose, Galactose, Fructose Small Intestine (Basolateral), Liver, Pancreas
GLUT5 Facilitated Diffusion Fructose, Galactose Small Intestine, Liver

Interactive Table: Impact of Galactose Multivalency on Nanoparticle Uptake

Galactose per Nanoparticle Predominant Uptake Mechanism Cellular Interaction/Uptake Kinetics Subcellular Residence
Low (e.g., 25) Lipid Raft/Caveolae Lower Longer in cytoplasm
High (e.g., 50) Clathrin-mediated Higher Increased endosomal/lysosomal trapping

Advanced Analytical Methodologies for Galactose Purity and Source Verification

Chromatographic Techniques for Galactose Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying sugars like galactose from complex mixtures. researchgate.net It is essential for quality control in the food and pharmaceutical industries where galactose is a key ingredient. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying sugars, including galactose, in various products. cdrfoodlab.com It is capable of separating different sugars from each other, which is crucial as galactose often co-elutes with glucose in simpler chromatographic methods. waters.com

Different HPLC columns and detection methods can be employed for galactose analysis. For instance, a Primesep S2 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and formic acid can be used. sielc.com Detection can be achieved using Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). sielc.com Another approach uses a differential refractive index detector (RID) for the determination of galactose levels in various samples. creative-proteomics.com The choice of method often depends on the sample matrix and the required sensitivity. For example, in food products, HPLC is used to quantify fructose (B13574), galactose, glucose, sucrose, maltose, and lactose (B1674315). medallionlabs.com

A significant challenge in HPLC analysis of sugars is the potential for interference from other compounds, such as sugar alcohols, which can co-elute with the target sugars. medallionlabs.com To address this, specific methods have been developed to improve the separation of galactose and glucose, ensuring accurate quantification. waters.com

Research Findings from HPLC Analysis of Sugars:

Analytical MethodColumn TypeSugars QuantifiedKey Findings
HPLC with RID creative-proteomics.comNot SpecifiedGalactoseProvides accurate and reproducible results for galactose measurement in various samples. creative-proteomics.com
HPLC with ELSD, CAD, or MS sielc.comPrimesep S2 mixed-modeGalactoseEnables high-resolution separation and peak symmetry. sielc.com
HPLC medallionlabs.comNot SpecifiedFructose, galactose, glucose, sucrose, maltose, lactoseStandardized method for sugar profiling in food products. medallionlabs.com
HPLC with QDa Detector waters.comXBridge BEH Amide XPFructose, galactose, glucose, sucrose, lactose, maltoseImproved separation of co-eluting galactose and glucose. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars like galactose are non-volatile, they must first be chemically modified through a process called derivatization. restek.com Common derivatization methods include the formation of aldononitrile pentaacetate or trimethylsilyl (B98337) (TMS) derivatives. nih.govpsu.edu

GC-MS offers high resolution and sensitivity, making it suitable for detecting and quantifying galactose and its metabolites, such as galactitol and galactose-1-phosphate, even at low concentrations in complex biological samples like blood and urine. nih.govclinlabint.comresearchgate.net For instance, a GC-MS method was developed to determine galactose-1-phosphate in erythrocytes by converting it to galactose and then analyzing its aldononitrile pentaacetate derivative. nih.gov

Microwave-assisted derivatization has been shown to significantly reduce the sample preparation time for GC-MS analysis of glucose and galactose in human plasma from hours to minutes. researchgate.net Different derivatization techniques, such as TMS-oximation, TFA-oximation, and alditol acetylation, have been evaluated for the GC-MS analysis of various sugars, each with its own advantages and disadvantages regarding runtime and chromatographic separation. restek.com

Ion-exchange chromatography is a valuable technique for the large-scale separation of galactose from mixtures of other carbohydrates. researchgate.net This method has been used to separate galactose from hydrolysates of various sources, including lactose, gum arabic, and hemicellulose. researchgate.net The separation is typically performed using strong acid cation exchange resins or strong base anion exchange resins. researchgate.net The effectiveness of the separation can depend on the ionic form of the resin used. researchgate.net

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a greener alternative to traditional solid-liquid chromatography for the separation and purification of natural products. biopharminternational.compurdue.edu It has been successfully used to fractionate monosaccharides, including D-galactose, from hydrolyzed sugar beet pulp. rotachrom.comresearchgate.netnih.gov CPC allows for the separation of monosaccharides into different fractions in a single step, demonstrating its potential for both impurity removal and target fractionation in biorefinery processes. researchgate.netnih.gov

Comparison of Preparative Separation Techniques for Galactose:

TechniquePrincipleSource of GalactoseKey Advantage
Ion-Exchange Chromatography researchgate.netSeparation based on chargeLactose, gum arabic, hemicellulose hydrolysatesEffective for large-scale separation from complex carbohydrate mixtures. researchgate.net
Centrifugal Partition Chromatography researchgate.netnih.govPartitioning between two immiscible liquid phasesHydrolyzed sugar beet pulpSingle-step fractionation and impurity removal. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Galactose Analysis

Mass Spectrometry-Based Approaches for Galactose Profiling

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio. creative-proteomics.com

Stable-isotope dilution mass spectrometry is a highly accurate method for quantifying molecules in complex samples. This technique involves adding a known amount of a stable-isotope-labeled version of the analyte (e.g., ¹³C-labeled galactose) to the sample as an internal standard. psu.eduoup.com The ratio of the naturally occurring analyte to the labeled standard is then measured by MS.

This method has been successfully applied to the analysis of galactose and its metabolites in human plasma and erythrocytes. nih.govoup.comdntb.gov.ua It is particularly useful for overcoming challenges in GC-MS analysis, such as the presence of large amounts of glucose, by allowing for enzymatic removal of glucose before analysis. oup.com The method has proven to be linear, repeatable, and highly sensitive, with a low limit of quantification for plasma D-galactose. oup.com A GC/MS isotope-dilution method has also been developed for the precise quantification of galactose-1-phosphate in erythrocytes, which is crucial for monitoring certain metabolic disorders. psu.edusemanticscholar.orgresearchgate.net

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) is a rapid and sensitive technique for analyzing a wide range of molecules, including carbohydrates. nsysu.edu.tw In Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), the sample is mixed with a matrix that absorbs laser energy, facilitating the soft ionization of the analyte molecules without significant fragmentation. creative-proteomics.comcreative-biolabs.com This allows for the accurate mass determination of intact molecules. creative-biolabs.com

MALDI-TOF MS is a powerful tool for screening complex mixtures of glycans and can provide structural information, especially when coupled with tandem mass spectrometry (MS/MS). creative-biolabs.com While MALDI is well-suited for large biomolecules, modifications to the technique, such as Surface-Assisted Laser Desorption/Ionization (SALDI), have been developed to improve the analysis of small molecules like sugars by overcoming interference from the matrix in the low-mass region. mdpi.com

Stable-Isotope Dilution Mass Spectrometry for Quantitative Analysis

Enzymatic Assays for Specific Galactose Detection and Interference Studies

Enzymatic assays are widely utilized for the specific detection and quantification of D-galactose due to their high specificity. The most common methods are based on the action of the enzyme β-galactose dehydrogenase (Gal-DH). r-biopharm.com In this reaction, Gal-DH specifically catalyzes the oxidation of β-D-galactose to D-galactonic acid, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH. r-biopharm.comcloudfront.net The amount of NADH produced is directly proportional to the amount of galactose in the sample and can be measured spectrophotometrically by the increase in absorbance at 340 nm. cloudfront.netgoogle.com

A critical factor in these assays is the presence of galactose in two main anomeric forms: α-D-galactose and β-D-galactose. Since β-galactose dehydrogenase is specific to the β-anomer, the slow natural interconversion (mutarotation) between the α and β forms can lead to very slow reaction times. cloudfront.net To overcome this, modern assay kits often include the enzyme galactose mutarotase (B13386317) (GalM), which rapidly catalyzes the conversion of the α-form to the β-form, ensuring a swift and complete reaction. cloudfront.net

Despite their specificity, interference can occur. It is crucial to study potential interfering substances that may be present in a sample matrix. Epimers of glucose, such as mannose, have been shown to cause measurable interference in some enzymatic sugar assays. journaljammr.com While glucose oxidase/peroxidase (GOx-POD) methods for glucose are more susceptible, cross-reactivity can still be a concern in galactose assays, especially if the enzyme preparations have impurities. journaljammr.comamazonaws.com For instance, studies have shown that high concentrations of mannose can lead to an overestimation of glucose in GOx-POD assays, and galactose can also interfere at high concentrations. journaljammr.com Therefore, validation of the enzymatic method for a specific sample type is essential to ensure accurate quantification.

Table 1: Interference in Enzymatic Galactose Assays
Interfering SubstanceEnzyme System AffectedNature of InterferenceMitigation Strategy
MannoseGlucose Oxidase/Peroxidase (potential cross-reactivity with impure Gal-DH)Can be oxidized by impure enzyme preparations, leading to false positive signals. journaljammr.comamazonaws.comUse of highly purified β-galactose dehydrogenase; validation with specific sample matrix.
Lactoseβ-Galactose Dehydrogenase (if sample is not pre-treated)If β-galactosidase is present or added, lactose will be hydrolyzed to glucose and galactose, inflating the galactose reading. cloudfront.netthermofisher.comAssay design that measures galactose before and after hydrolysis with β-galactosidase to differentiate free and bound galactose. thermofisher.com
Arabinoseβ-Galactose DehydrogenaseL-arabinose can also be oxidized by β-galactose dehydrogenase, leading to inaccurate results if present in the sample. google.comUse of specific analytical conditions or chromatographic separation prior to enzymatic assay.

Isotopic Profiling and Signature Analysis for Origin Authentication

Verifying the botanical origin of galactose is essential for authenticating claims such as "non-GMO." Isotopic profiling, specifically Stable Isotope Ratio Mass Spectrometry (IRMS), provides a robust method for this purpose. gcms.czmetu.edu.tr This technique relies on the principle that plants incorporate isotopes of elements like carbon, hydrogen, and oxygen from their environment in predictable ratios based on their photosynthetic pathway. scielo.org.zamdpi.com

The most significant differentiator is the carbon isotope ratio (δ¹³C). Plants are categorized based on their photosynthetic pathway into C3, C4, and Crassulacean Acid Metabolism (CAM) types. scielo.org.za

C3 Plants (e.g., sugar beet, rice, wheat) discriminate more against the heavier ¹³C isotope, resulting in more negative δ¹³C values, typically ranging from -22‰ to -34‰. scielo.org.zamdpi.com

C4 Plants (e.g., corn, sugarcane, sorghum) are less discriminatory, leading to less negative δ¹³C values, usually between -9‰ and -18‰. scielo.org.zamdpi.com

CAM Plants (e.g., pineapple, agave) exhibit a wider and often intermediate range of δ¹³C values. scielo.org.za

Since major GMO crops like corn are C4 plants, while a common non-GMO sugar source like sugar beet is a C3 plant, δ¹³C analysis can effectively distinguish galactose derived from these sources. metu.edu.trscielo.org.za By measuring the δ¹³C value of a galactose sample, its origin can be traced back to either a C3 or C4 plant, thereby helping to verify a non-GMO claim.

Further discrimination can be achieved by analyzing stable isotopes of other elements. The deuterium/hydrogen (D/H or δ²H) isotope ratios in sugars are influenced by the local water cycle (hydrology and climate) of the growing region, providing information about geographical origin. metu.edu.tracs.org Combining multiple isotope signatures (e.g., δ¹³C and δ²H) with metabolic profiling provides a powerful "isotopic fingerprint" for comprehensive origin authentication, combating fraud and verifying product labeling. gcms.czmdpi.comresearchgate.net

Table 3: Typical δ¹³C Isotope Values for Galactose Source Authentication
Photosynthetic PathwayTypical Plant SourcesTypical δ¹³C Value Range (‰)Relevance for Authentication
C3Sugar Beet, Rice, Wheat, Fruits-22 to -34 scielo.org.zamdpi.comCharacteristic of many non-GMO sugar sources.
C4Corn (Maize), Sugarcane-9 to -18 scielo.org.zamdpi.comCharacteristic of major commodity crops, including common GMO varieties (e.g., corn).
CAMPineapple, Agave-12 to -27 scielo.org.zaRepresents a distinct category of plant sources.

Research Models and Methodological Approaches in Galactose Studies

In Vitro Cell Culture Models for Investigating Galactose Metabolism

In vitro cell culture systems are fundamental tools for dissecting the intricacies of galactose metabolism. The choice of cell model and culture conditions can significantly influence experimental outcomes, particularly when studying metabolic pathways.

Use of Primary Cell Lines in Galactose-Enriched Media

Primary cell lines, which are derived directly from tissues, offer a model that closely mimics the in vivo physiological state. However, their use is often limited by a finite lifespan in culture. When cultured in standard high-glucose media, many primary cells, such as human myotubes, exhibit a highly glycolytic phenotype. nih.gov This "Crabtree effect," where high glucose levels suppress oxidative phosphorylation, can mask underlying mitochondrial dysfunction. nih.govoup.com

To counteract this, researchers often substitute glucose with galactose in the culture medium. nih.govplos.org The metabolism of galactose to pyruvate (B1213749) through glycolysis yields no net ATP, compelling cells to rely more heavily on mitochondrial oxidative phosphorylation for their energy needs. nih.govoup.com This metabolic shift makes primary cells in galactose-enriched media more sensitive to mitochondrial toxins and better models for studying mitochondrial function and dysfunction. nih.gov For instance, primary human muscle cells differentiated in a galactose medium show an increased basal mitochondrial oxygen consumption rate compared to those in high or low glucose media. nih.gov This approach has been successfully used to reveal mitochondrial defects in primary skin fibroblasts from patients with mitochondrial disorders and in primary muscle cells from individuals with a history of type 2 diabetes. nih.gov

However, the response to galactose can be cell-type specific. While some primary cells adapt well, others may exhibit slower proliferation rates. mdpi.com For example, in a study with acute myeloid leukaemia (AML) cell lines, most showed slower growth in galactose-rich media compared to glucose-containing media. mdpi.com

Immortalized Cell Lines for Metabolic and Glycosylation Research

Immortalized cell lines, which can proliferate indefinitely, are mainstays in biomedical research due to their ease of propagation. oup.com However, these cells, often derived from tumors, are metabolically adapted for rapid growth and tend to rely heavily on glycolysis, even in the presence of functional mitochondria. oup.com This glycolytic poise can make them resistant to mitochondrial perturbations, limiting their utility in studies of mitochondrial toxicity. oup.com

Similar to primary cells, replacing glucose with galactose in the culture medium for immortalized cell lines can shift their metabolism towards oxidative phosphorylation. oup.comphysiology.org This makes them more susceptible to mitochondrial toxicants and thus more reliable for screening drugs with potential mitochondrial liabilities. oup.com The human hepatocellular carcinoma cell line, HepG2, is a well-studied example where galactose-based media restores a metabolic state that more closely resembles that of primary hepatocytes. physiology.org

Immortalized cell lines are also invaluable for studying glycosylation, the process of attaching sugar molecules (glycans) to proteins and lipids. grantome.comoup.comresearchgate.net Aberrant glycosylation is implicated in various diseases, and immortalized cell lines from patients can serve as a continuous source of material to study these defects. grantome.com For example, immortalized IgA1-producing cell lines from patients with IgA nephropathy are used to investigate the abnormal O-glycosylation of IgA1, a key pathogenic feature of the disease. grantome.com

It is important to note that the process of immortalization itself can alter the glycome and proteome of cells. oup.comresearchgate.net For instance, CDK4-transformed lung cancer cells show significant differences in their N-glycan profiles compared to their primary counterparts, with an increase in fucosylated and sialofucosylated N-glycans. oup.comresearchgate.net

Genetic Perturbation and Gene Editing Approaches in Model Organisms

Genetic engineering techniques that modify an organism's genes are powerful tools for understanding the function of specific genes and pathways. britannica.comwikipedia.org These approaches include creating knockout organisms, where a gene is inactivated, and using gene-editing technologies like CRISPR-Cas9 to make precise changes to the DNA sequence. britannica.comwikipedia.orgnih.gov

In the context of galactose metabolism, these tools are used to create model organisms, from yeast to mice, with specific genetic defects that mimic human diseases like galactosemia. britannica.comnih.govacs.org For example, knocking out genes in yeast has been instrumental in functional genomics, allowing for the systematic study of gene function and interactions. nih.gov The development of CRISPR-Cas9 technology has further revolutionized this field, enabling highly specific and efficient gene editing in a variety of organisms, including yeast and mammalian cells. abmgood.combiorxiv.org

Stable knockout cell lines are a direct application of this technology in in vitro research. For instance, HEK293T cell lines with a stable knockout of the GALK1 or GALE gene have been created using the CRISPR-Cas9 system. abmgood.comabmgood.com GALK1 encodes galactokinase, and GALE encodes UDP-galactose-4-epimerase, both crucial enzymes in the Leloir pathway of galactose metabolism. abmgood.comabmgood.commhmedical.com Deficiencies in these enzymes lead to forms of galactosemia. abmgood.comnumberanalytics.com These knockout cell lines provide a valuable model for studying the roles of these enzymes in galactose metabolism and O-linked glycosylation. abmgood.comabmgood.com

The table below summarizes some available knockout cell lines for studying galactose metabolism.

Cell Line NameGene KnockoutOrganismTissue SourceApplication in Galactose Research
GALK1 Stable Knockout HEK293T Cell LineGALK1Human (H. sapiens)Kidney (Embryo)Study of O-linked glycosylation and galactose metabolism. abmgood.com
GALE Stable Knockout HEK293T Cell LineGALEHuman (H. sapiens)Kidney (Embryo)Study of glycosylation and its role in disease. abmgood.com

Quantitative Biochemical Assays for Pathway Intermediates and Enzyme Activities

Quantitative biochemical assays are essential for diagnosing metabolic disorders and for fundamental research into metabolic pathways. These assays measure the concentration of specific molecules (pathway intermediates) or the activity of enzymes.

In the study of galactose metabolism, assays for enzymes in the Leloir pathway are particularly important. numberanalytics.com The primary enzymes are galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose-4-epimerase (GALE). numberanalytics.com Deficiencies in these enzymes lead to different types of galactosemia. numberanalytics.com

Traditional methods for measuring GALT activity, often used in newborn screening, have included radioactive and fluorescent assays. nih.gov However, these methods can be non-specific and laborious. nih.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays have been developed for more accurate and sensitive quantification of GALT enzyme activity. nih.gov This method uses a stable isotope-labeled substrate and detects the specific product, providing high precision and a low limit of quantification. nih.gov

Spectrophotometric methods are also employed to measure the activity of enzymes involved in related pathways, such as the D-mannose/L-galactose pathway for L-ascorbic acid biosynthesis. cas.cz High-performance liquid chromatography (HPLC) is another powerful technique used to quantify metabolites like L-ascorbic acid. cas.cz

The table below provides examples of quantitative biochemical assays used in galactose research.

Assay TypeAnalyteMethodologyApplication
Enzyme Activity AssayGalactose-1-phosphate uridyltransferase (GALT)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Diagnosis and study of galactosemia. nih.gov
Enzyme Activity AssayGDP-D-mannose pyrophosphorylase, L-galactose dehydrogenase, L-galactono-1-4-lactone dehydrogenaseSpectrophotometryElucidating mechanisms of L-ascorbic acid biosynthesis. cas.cz
Metabolite QuantificationL-ascorbic acidHigh-Performance Liquid Chromatography (HPLC)Quantifying L-ascorbic acid content in biological samples. cas.cz
Metabolite QuantificationTotal galactose, Galactose-1-phosphateFluorescence-based assaysNewborn screening for galactosemia. lidsen.com

Systems Biology Approaches: Metabolomics and Glycomics in Galactose Research

Systems biology aims to understand complex biological systems by integrating data from various "omics" fields, such as genomics, proteomics, transcriptomics, and metabolomics. researchgate.net Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, provides a snapshot of the metabolic state. physiology.orgresearchgate.net Glycomics, a subfield of glycobiology, focuses on the structure and function of all glycans (the glycome) in an organism. researchgate.netcreative-proteomics.com

For example, metabolomic and transcriptomic analyses of HepG2 cells adapted to galactose medium revealed a global shift toward oxidative metabolism in all primary metabolic pathways. physiology.org This was accompanied by changes in the levels of nicotinamide (B372718) dinucleotide (NAD(P)) and the subcellular NAD+/NADH ratios, indicating a significant reorganization of cellular redox homeostasis. physiology.org

In the field of glycomics, metabolomics can provide insights into the biosynthesis of glycan structures by identifying the substrates involved in glycosylation. researchgate.net Techniques like hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) are used for the focused metabolomic study of sugar-nucleotides, which are precursors in glycan biosynthesis. researchgate.net This integrated approach is crucial for understanding diseases associated with aberrant glycosylation, such as IgA nephropathy, where galactose deficiency in the O-linked glycans of IgA1 is a key feature. grantome.com

The combination of these systems biology approaches allows for a more holistic understanding of galactose metabolism and its far-reaching effects on cellular physiology and pathology. mdpi.commdpi.com

Emerging Research Frontiers in Galactose Science

Interactions of Galactose with Other Carbohydrate Metabolic Pathways

Galactose metabolism is intricately connected with other central carbohydrate pathways, primarily glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmdpi.com The entry of galactose into cellular metabolism is primarily mediated by the Leloir pathway, which converts galactose into glucose-1-phosphate. minams.edu.pkwikipedia.org This intermediate can then be isomerized to glucose-6-phosphate, a key entry point into glycolysis. nih.govresearchgate.net

However, the rate of conversion of galactose to glucose-6-phosphate is slower than the direct phosphorylation of glucose. nih.gov This kinetic difference has significant implications for cellular metabolic choices. In rapidly proliferating cells, for instance, galactose preferentially enters the pentose phosphate pathway. nih.gov The PPP is crucial for producing ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and reductive biosynthesis.

The interaction between galactose metabolism and other pathways is also highlighted in certain pathological conditions. For example, in cells with defective mitochondrial oxidative phosphorylation, the slower ATP generation from galactose metabolism via glycolysis is insufficient to meet the cell's energy demands, potentially leading to cell death. nih.gov Furthermore, the accumulation of galactose-1-phosphate in classical galactosemia can inhibit enzymes in hepatic glycogen (B147801) metabolism and other pathways that rely on UDP-sugars. minams.edu.pk

Recent research in glioblastoma (GBM) cells has revealed a high efficiency in metabolizing galactose through the Leloir pathway, glycolysis, and an elevated pentose phosphate pathway activity. mdpi.com This suggests that GBM cells can utilize galactose as an alternative energy source, highlighting the metabolic flexibility conferred by these interconnected pathways. mdpi.com The allosteric regulator glucose-1,6-bisphosphate (Glc-1,6-P2), which can be produced from glucose-1-phosphate, plays a role in controlling the flux through these pathways by inhibiting key enzymes like hexokinase in glycolysis and 6-phosphogluconate dehydrogenase in the PPP. mdpi.comresearchgate.net

Table 1: Key Enzymes and Products in Galactose Metabolic Interactions

Entry PointKey EnzymesPrimary Product(s)Interacting Pathway(s)Metabolic Significance
Leloir PathwayGalactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), UDP-galactose 4'-epimerase (GALE)Glucose-1-phosphate, UDP-galactoseGlycolysis, Pentose Phosphate Pathway, Glycogen SynthesisConverts galactose into metabolites that can enter central energy-producing and biosynthetic pathways. minams.edu.pkwikipedia.org
GlycolysisHexokinase, Phosphofructokinase, Pyruvate (B1213749) KinasePyruvate, ATP, NADHTricarboxylic Acid (TCA) Cycle, Oxidative PhosphorylationPrimary pathway for ATP production from glucose and galactose-derived glucose-6-phosphate. nih.govpsu.edu
Pentose Phosphate Pathway (PPP)Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenaseRibose-5-phosphate, NADPHNucleotide Biosynthesis, Fatty Acid Synthesis, Antioxidant DefenseProvides essential precursors for biosynthesis and cellular redox balance, especially important when galactose is the primary carbon source. nih.govmdpi.com
Polyol PathwayAldose reductaseGalactitol-An alternative pathway that becomes significant when galactose levels are high, leading to the accumulation of galactitol. minams.edu.pknih.gov

Development of Novel Enzymatic Bioconversion Strategies for Industrial Applications

The enzymatic bioconversion of galactose into high-value products is a rapidly advancing field, offering sustainable alternatives to traditional chemical synthesis. google.com A significant area of focus is the conversion of galactose to D-tagatose, a low-calorie sweetener with prebiotic properties. sigmaaldrich.comnih.govfrontiersin.org This isomerization is often catalyzed by L-arabinose isomerase (L-AI). sigmaaldrich.comnih.gov

Researchers are actively exploring various microbial sources for L-AIs with improved characteristics, such as high specificity for D-galactose and thermostability. For example, an L-AI from Bifidobacterium adolescentis has demonstrated a high conversion efficiency of 56.7% for D-galactose to D-tagatose. frontiersin.org Similarly, a thermostable L-AI from Thermoanaerobacter mathranii has been successfully immobilized, allowing for continuous production in a packed-bed reactor and achieving a conversion yield of over 30% after 168 hours. sigmaaldrich.comnih.gov Immobilization of the enzyme not only enhances its stability at higher temperatures but also facilitates its reuse, making the industrial process more cost-effective. nih.govresearchgate.net

Another strategy to improve the yield of tagatose involves the addition of borate (B1201080) to the reaction mixture, which specifically binds to the ketose (tagatose), thereby shifting the reaction equilibrium towards product formation. google.com

Table 2: Examples of Enzymatic Bioconversion of Galactose

EnzymeSource Organism (Example)SubstrateProductKey Findings/Applications
L-Arabinose Isomerase (L-AI)Bifidobacterium adolescentisD-GalactoseD-TagatoseHigh conversion efficiency of 56.7% at 55°C. frontiersin.org
L-Arabinose Isomerase (L-AI)Thermoanaerobacter mathraniiD-GalactoseD-TagatoseImmobilized enzyme allows for continuous production with a yield of 43.9%. nih.gov
L-Arabinose Isomerase (L-AI)Lactobacillus diolivoransD-GalactoseD-TagatoseBioconversion yield of 31.4% after 14 hours at 60°C. thescipub.com
α-GalactosidaseSaccharomyces cerevisiaeRaffinose (B1225341) (in beet molasses)Galactose, Glucose, Fructose (B13574)Enables the utilization of molasses for bioethanol production. frontiersin.orgnih.gov
β-Galactosidase & Glucose IsomeraseKluyveromyces lactis & Streptomyces rubiginosusLactose (B1674315)Glucose, Galactose, FructoseProduction of lacto-fructose syrup from dairy byproducts. researchgate.net

Advanced Analytical Tools for Complex Glycosylation Pattern Elucidation

The study of glycosylation, the enzymatic process that attaches glycans (carbohydrate chains) to proteins and lipids, is critical for understanding many biological processes. Galactose is a common component of these complex glycan structures. Elucidating the intricate patterns of glycosylation requires a sophisticated analytical toolbox. europa.eunih.gov

Mass spectrometry (MS) has become an indispensable tool for glycan analysis due to its high sensitivity and ability to provide detailed structural information. sigmaaldrich.comfrontiersin.orgcreative-proteomics.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are widely used for profiling and sequencing glycans. sigmaaldrich.comfrontiersin.org Tandem MS (MS/MS) allows for the fragmentation of glycans, providing insights into their sequence and branching patterns. nih.govnih.gov

Liquid chromatography (LC) is often coupled with MS (LC-MS) to separate complex mixtures of glycans before analysis. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective method for separating both neutral and sialylated glycans. biopharminternational.comthermofisher.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC, making it a valuable tool for analyzing complex glycosylation patterns. europa.eu

Lectin microarrays are another powerful high-throughput technology for glycan profiling. mdpi.combeilstein-journals.orgaspariaglycomics.com Lectins are proteins that bind to specific carbohydrate structures. frontiersin.org By immobilizing a variety of lectins on a slide, researchers can rapidly screen biological samples to determine their glycan profiles based on the binding patterns. mdpi.comaspariaglycomics.comuu.nl This approach is particularly useful for comparing the glycosylation patterns between normal and diseased states. mdpi.com

Bioinformatics tools are essential for interpreting the large datasets generated by these advanced analytical techniques. jst.go.jpnih.gov Software like GlycoWorkBench and SimGlycan assist in the manual and automated interpretation of MS data, helping to predict and assign glycan structures. nih.govnih.gov

Table 3: Advanced Analytical Tools for Glycosylation Analysis

Analytical ToolPrinciple of OperationInformation ProvidedKey Advantages
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Molecular weight, composition, sequence, and branching of glycans. sigmaaldrich.comfrontiersin.orgHigh sensitivity, ability to analyze complex mixtures, provides detailed structural information. sigmaaldrich.comcreative-proteomics.com
Liquid Chromatography (LC)Separates molecules based on their physical and chemical properties.Separation of different glycan species prior to detection. nih.govbiopharminternational.comHigh resolution, can be coupled with MS for comprehensive analysis. nih.gov
Lectin MicroarraysUtilizes the specific binding of lectins to carbohydrate structures.High-throughput glycan profiling, comparison of glycosylation patterns. mdpi.combeilstein-journals.orgRapid analysis, requires small sample volumes, suitable for screening large numbers of samples. aspariaglycomics.comuu.nl
Capillary Electrophoresis (CE)Separates molecules based on their charge and size in a capillary.Glycan profiling and quantitation. europa.eubiopharminternational.comHigh efficiency, fast separation times. biopharminternational.com
Bioinformatics SoftwareAlgorithms and databases for data analysis.Automated interpretation of spectra, structure prediction, database searching. jst.go.jpglycosmos.orgFacilitates the analysis of large and complex datasets. nih.govnih.gov

Q & A

Q. What analytical methods are recommended to confirm the absence of genetically modified material in galactose samples?

To verify non-GMO status, combine polymerase chain reaction (PCR)-based techniques with chromatographic analysis. Quantitative PCR (qPCR) can detect trace DNA from genetically modified organisms by targeting specific promoter sequences (e.g., CaMV 35S or nos terminators) . High-performance liquid chromatography with refractive index detection (HPLC-RID) or gas chromatography-mass spectrometry (GC-MS) should be used to analyze galactose purity and identify contaminants like mannose or glucose, which may interfere with results . Internal calibration using standards (e.g., phenyl-β-glucoside) and triplicate testing ensure reproducibility .

Q. What natural or synthetic pathways are primary sources of non-GMO galactose in research settings?

Non-GMO galactose is primarily derived from enzymatic hydrolysis of lactose (e.g., using β-galactosidase from Lactobacillus strains) or chemical synthesis via oxidation of galactitol . Natural extraction from plant sources (e.g., legumes or dairy byproducts) requires validation of feedstock non-GMO status through supply-chain audits and isotopic labeling . Structural confirmation via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) is critical to distinguish synthetic from biologically derived galactose .

Advanced Research Questions

Q. How can researchers design experiments to address confounding variables in non-GMO galactose studies?

Implement a scoping review framework to identify knowledge gaps and prioritize variables (e.g., cross-contamination risks, enzymatic activity variations) . For in vitro studies, include negative controls (e.g., heat-inactivated enzymes) and standardize sample preparation protocols to minimize matrix effects . Multi-laboratory validation studies are recommended to assess inter-laboratory variability, with data analyzed using mixed-effects models .

Q. What strategies resolve contradictions in galactose quantification data across different analytical platforms?

Discrepancies often arise from interference by structurally similar sugars (e.g., mannose) or instrument sensitivity thresholds . To mitigate this:

  • Perform cross-validation using orthogonal methods (e.g., enzymatic assays vs. HPLC).
  • Apply correction factors based on interference studies (e.g., spiking experiments with known concentrations of interfering sugars) .
  • Use principal component analysis (PCA) to identify outlier datasets and refine calibration curves .

Q. How should researchers validate novel non-GMO galactose detection methodologies for regulatory compliance?

Follow Good Laboratory Practice (GLP) guidelines, including:

  • Documenting instrument calibration and maintenance logs .
  • Conducting spike-and-recovery experiments to assess accuracy (target: 85–115% recovery) .
  • Performing robustness testing by varying parameters (e.g., pH, temperature) and analyzing outcomes via ANOVA . Include a power analysis to justify sample sizes and ensure statistical validity .

Q. What enzymatic pathways are involved in the biosynthesis of non-GMO galactose, and how are they optimized?

Key pathways include the Leloir pathway, where galactokinase (GALK1) and UDP-glucose 4-epimerase (GALE) catalyze galactose metabolism . Optimize yields by:

  • Screening microbial strains (e.g., Lactobacillus) for high β-galactosidase activity under controlled fermentation conditions.
  • Using response surface methodology (RSM) to model interactions between pH, temperature, and substrate concentration .
  • Monitoring byproduct formation (e.g., gluconic acid) via ion-exchange chromatography .

Q. What ethical and procedural considerations apply to non-clinical studies on non-GMO galactose?

Adhere to FDA GLP regulations, including:

  • Ensuring data integrity through audit trails and raw data archiving .
  • Reporting deviations from protocols with impact assessments .
  • Securing informed consent for human-derived samples (e.g., in bioavailability studies) . For multi-site studies, define roles of primary investigators and validate cross-site consistency in methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.